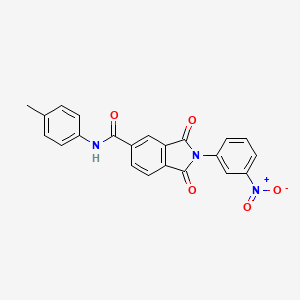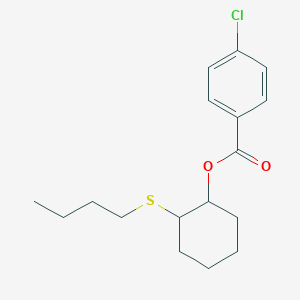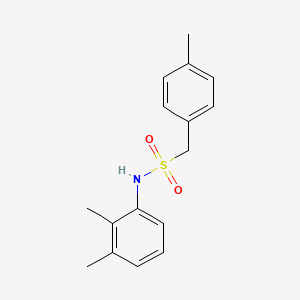
N-(4-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a 4-methylphenyl group, a 3-nitrophenyl group, and an isoindolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the nitro-substituted aromatic compound and an amine.
Cyclization: The formation of the isoindoline ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups.
Scientific Research Applications
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-N’-(3-NITROPHENYL)UREA: Similar structure but with a urea moiety instead of an isoindolinecarboxamide group.
N-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)-3-NITROPHENYL)ACETAMIDE: Contains a sulfonyl group and an acetamide moiety.
Uniqueness
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is unique due to its isoindolinecarboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15N3O5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-5-8-15(9-6-13)23-20(26)14-7-10-18-19(11-14)22(28)24(21(18)27)16-3-2-4-17(12-16)25(29)30/h2-12H,1H3,(H,23,26) |
InChI Key |
JIJAFZZYHQNXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110222.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11110239.png)
![N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11110245.png)

![5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid](/img/structure/B11110259.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B11110261.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11110265.png)
![1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-1-methylpiperidinium](/img/structure/B11110276.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110278.png)
![Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B11110281.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B11110310.png)
![3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate](/img/structure/B11110322.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11110332.png)
